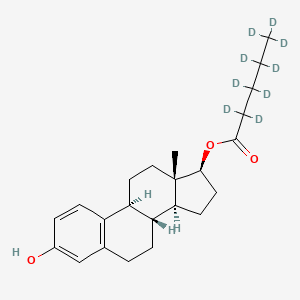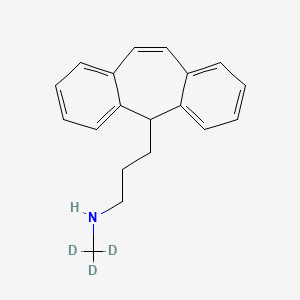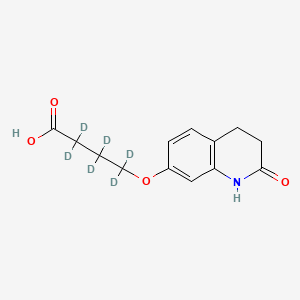
Aripiprazole metabolite-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aripiprazole metabolite-d6 is a deuterium-labeled version of the active metabolite of aripiprazole, an atypical antipsychotic drug. This compound is primarily used in pharmacokinetic studies to understand the metabolism and elimination of aripiprazole in the human body. The deuterium labeling helps in distinguishing the metabolite from the parent drug and other metabolites during analytical procedures .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aripiprazole metabolite-d6 involves the incorporation of deuterium atoms into the molecular structure of the active metabolite of aripiprazole. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced analytical techniques to ensure the consistency and purity of the final product. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .
化学反応の分析
Types of Reactions: Aripiprazole metabolite-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated analogs of the parent compound .
科学的研究の応用
Aripiprazole metabolite-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and elimination of aripiprazole in the human body.
Drug Interaction Studies: Helps in understanding the interactions between aripiprazole and other drugs.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biomedical Research: Investigates the effects of aripiprazole and its metabolites on various biological systems .
作用機序
The mechanism of action of aripiprazole metabolite-d6 is similar to that of aripiprazole. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This unique receptor profile helps in stabilizing dopamine and serotonin levels in the brain, which is crucial for its antipsychotic effects. The deuterium labeling does not significantly alter the pharmacological activity of the compound but aids in its identification and quantification in biological samples .
類似化合物との比較
Dehydro-aripiprazole: The primary active metabolite of aripiprazole.
Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action.
Cariprazine: An antipsychotic with partial agonist activity at dopamine D2 and D3 receptors.
Uniqueness: Aripiprazole metabolite-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and analytical studies. The deuterium atoms help in differentiating the compound from other metabolites and the parent drug, making it a valuable tool in research .
特性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
255.30 g/mol |
IUPAC名 |
2,2,3,3,4,4-hexadeuterio-4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid |
InChI |
InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)/i1D2,2D2,7D2 |
InChIキー |
JLLAHJYNQOJXOM-OIHJGMMVSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 |
正規SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


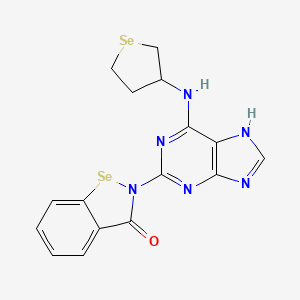
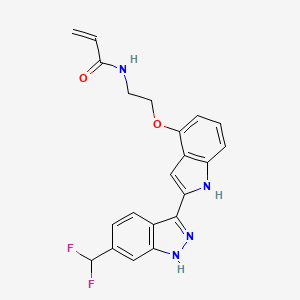
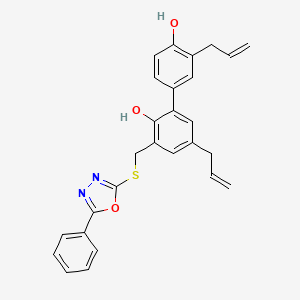
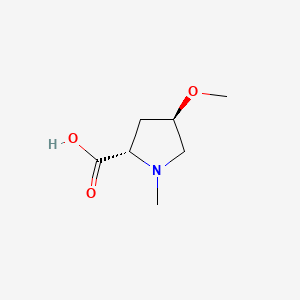
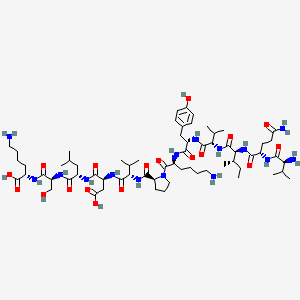
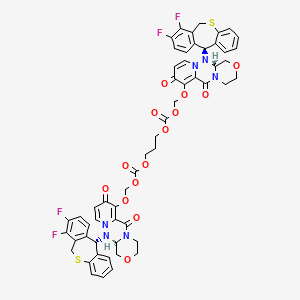
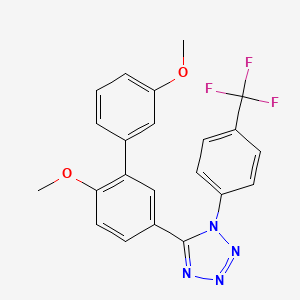
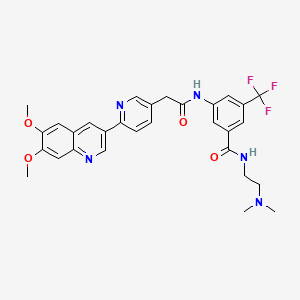
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
